molecular formula C15H22N4O2 B13971572 Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13971572
M. Wt: 290.36 g/mol
InChI Key: UUYKKFFCLHTWBK-UHFFFAOYSA-N
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Description

Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[33]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with palladium on carbon in a hydrogen atmosphere to reduce the nitro group to an amino group . The reaction is carried out in methanol under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon in a hydrogen atmosphere is commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its combination of a spirocyclic structure and an aminopyridine moiety. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C15H22N4O2/c1-14(2,3)21-13(20)19-9-15(10-19)7-18(8-15)11-4-5-12(16)17-6-11/h4-6H,7-10H2,1-3H3,(H2,16,17)

InChI Key

UUYKKFFCLHTWBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CN=C(C=C3)N

Origin of Product

United States

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